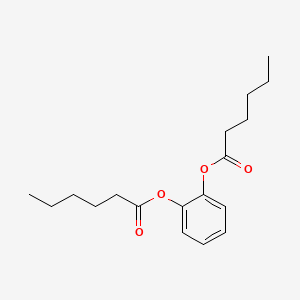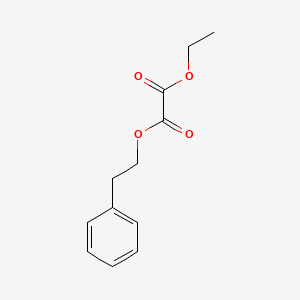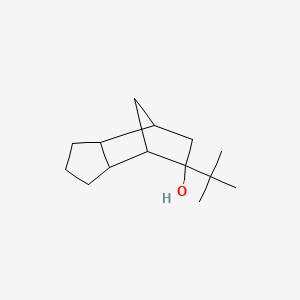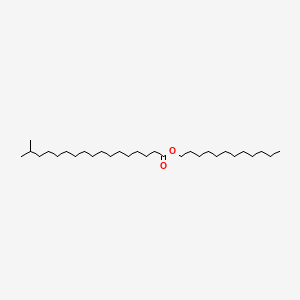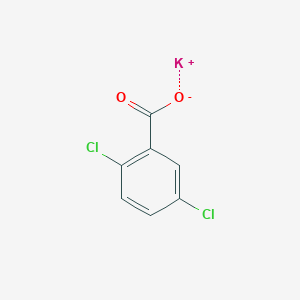
Potassium 2,5-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2,5-dichlorobenzoate is a chemical compound derived from 2,5-dichlorobenzoic acid. It is a potassium salt with the molecular formula C7H3Cl2KO2. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2,5-dichlorobenzoate can be synthesized through the reaction of 2,5-dichlorobenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2,5-dichlorobenzoic acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Industrial methods often focus on optimizing yield and efficiency while ensuring the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: Oxidation may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can result in the formation of alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
Potassium 2,5-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Potassium 2,4-dichlorobenzoate: Similar in structure but with chlorine atoms at different positions.
Potassium 3,5-dichlorobenzoate: Another isomer with chlorine atoms at the 3 and 5 positions.
Potassium 2,6-dichlorobenzoate: Chlorine atoms at the 2 and 6 positions.
Uniqueness
Potassium 2,5-dichlorobenzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s interactions with other molecules and its overall properties.
Propiedades
Número CAS |
184637-62-5 |
|---|---|
Fórmula molecular |
C7H3Cl2KO2 |
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
potassium;2,5-dichlorobenzoate |
InChI |
InChI=1S/C7H4Cl2O2.K/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Clave InChI |
ZFTJHOCQKUMVNQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)[O-])Cl.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




